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Compound of Interest

Compound Name: BNT411

Cat. No.: B12384706

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and
development history of BNT411, a systemically administered Toll-like Receptor 7 (TLR7)
agonist. The content herein is intended for researchers, scientists, and drug development
professionals seeking a detailed understanding of this investigational immuno-oncology agent.

Introduction to BNT411

BNT411 is a selective, intravenously administered small molecule TLR7 agonist developed by
BioNTech.[1][2] It belongs to the imidazoquinoline class of compounds, which are known for
their potent immunostimulatory properties.[2][3] By activating TLR7, BNT411 is designed to
stimulate a broad innate and adaptive immune response against solid tumors.[4] The core of its
mechanism of action lies in the activation of plasmacytoid dendritic cells (pDCs), leading to a
Type 1 interferon (IFN)-dominated cytokine release.[3][5] This cascade is intended to enhance
pre-existing anti-tumor responses and induce new ones through the activation of cytotoxic
CD8+ T cells, natural killer (NK) cells, and macrophages.[5]

Discovery and Preclinical Development

While specific details on the initial discovery and lead optimization of BNT411 have not been
extensively published, the development process can be inferred from the established principles
of drug discovery for small molecule TLR7 agonists and BioNTech's known expertise in
immuno-oncology.
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Putative Discovery and Lead Optimization Workflow

The discovery of a potent and selective TLR7 agonist like BNT411 would have likely followed a
structured workflow involving high-throughput screening, medicinal chemistry-driven lead
optimization, and comprehensive in vitro and in vivo characterization.
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Figure 1: Putative discovery and preclinical workflow for BNT411.

Experimental Protocols: Preclinical Evaluation

In Vitro Potency and Selectivity Assays:

e Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated pDCs would
be stimulated with varying concentrations of BNT411. The production of key cytokines such
as IFN-a, TNF-a, and IL-12 would be measured using enzyme-linked immunosorbent assay
(ELISA) or multiplex bead arrays. TLR7 and TLR8 reporter gene assays in cell lines (e.qg.,
HEK?293) would be used to determine the potency and selectivity of the compound.

In Vivo Pharmacodynamics and Efficacy Studies:

o Methodology: In vivo pharmacodynamic studies would involve administering BNT411 to
tumor-bearing mice and measuring cytokine levels in the plasma at various time points.
Immune cell activation in the spleen and tumor microenvironment would be assessed by flow
cytometry. For efficacy studies, various syngeneic mouse tumor models would be utilized to
evaluate the anti-tumor activity of BNT411 as a monotherapy and in combination with other
agents like checkpoint inhibitors. Tumor growth inhibition would be the primary endpoint.

IND-Enabling Toxicology Studies:
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o Methodology: Good Laboratory Practice (GLP)-compliant toxicology studies would be
conducted in at least two animal species (one rodent, one non-rodent) to assess the safety
profile of BNT411. These studies would involve repeat-dose administration to determine the
maximum tolerated dose (MTD) and identify any potential target organ toxicities.

Clinical Development: The BNT411-01 Trial

The clinical development of BNT411 has centered around the first-in-human, Phase I/lla
clinical trial, designated BNT411-01 (NCT04101357).[4] This open-label, multicenter, dose-
escalation trial was designed to evaluate the safety, pharmacokinetics, pharmacodynamics,
and preliminary efficacy of BNT411.[4]

Clinical Trial Design and Execution

The BNT411-01 trial was structured in multiple parts to systematically evaluate BNT411's
potential.
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Figure 2: BNT411-01 clinical trial workflow.

Experimental Protocol: BNT411-01 Trial

e Study Design: A Phase 1/2a, first-in-human, open-label, dose-escalation trial with expansion
cohorts.[4]

o Patient Population: Part 1A included patients with advanced solid tumors who had exhausted
standard treatment options. Part 1B enrolled patients with chemotherapy-naive extensive-
stage small cell lung cancer (ES-SCLC).[4]

» Dosing Regimen: BNT411 was administered via intravenous infusion. In the dose-escalation
phase, a 3+3 design was used with doses ranging from 0.05 to 9.6 pg/kg.[2]

» Primary Endpoints: The primary objectives were to assess the safety, determine the
maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D).[5]

[6]

e Secondary Endpoints: Secondary endpoints included assessing the pharmacokinetic (PK)
profile, pharmacodynamic (PD) effects (immune activation), and preliminary anti-tumor
efficacy based on RECIST 1.1 criteria.[5][6]

Clinical Data Summary

Table 1: Safety Profile of BNT411 Monotherapy (as of Feb 16, 2024)[2]

Dose-Limiting
Adverse Event  Frequency Most Common  Grade =3

Category (N=45) TRAEs (220%) TRAEs

Toxicities
(DLTs)

10.8% (n=4) at

7.2 ug/kg and
Fatigue (31.1%), HO™d

Treatment- ] 9.6 pg/kg (Grade
Pyrexia (31.1%), )
Related Adverse 84.4% (n=38) ] 26.7% (n=12) 3 fatigue, Grade
Chills (26.7%), )
Events (TRAES) 2 cytokine
Nausea (26.7%)
release
syndrome)
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Table 2: Pharmacokinetic Parameters of BNT411[2]

Parameter

Value

Cmax (Maximum Concentration)

~0.15-26.0 ng/mL

t1/2 (Half-life)

~7 hours

Pharmacokinetics

Linear

Table 3: Pharmacodynamic and Efficacy Observations[1][2]

Parameter

Observation

Cytokine Induction

Dose-dependent increase in interferon-y
induced protein IP-10, with the strongest
response at 2.4 pg/kg (2.7-9.2 fold increase).[1]

Immune Cell Activation

At doses >4.8 pg/kg, marked activation of
dendritic cells, monocytes, NK cells, T cells, and

B cells was observed.[2]

Clinical Activity

Prolonged disease control (=16 weeks) was
observed in 6 patients at dose levels >4.8 ug/kg
across various tumor types.[2] The best
response reported was 5 months of stable
disease in a patient with squamous cell

carcinoma of the lung.[1]

Mechanism of Action: TLR7 Signaling Pathway

BNT411's therapeutic effect is initiated by its binding to and activation of TLR7 within the
endosomes of immune cells, primarily pDCs. This triggers a downstream signaling cascade

that results in a potent anti-tumor immune response.
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Figure 3: BNT411-mediated TLR7 signaling pathway.
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Conclusion

BNT411 has demonstrated a manageable safety profile and encouraging pharmacodynamic
signals in its first-in-human clinical trial.[1] The observed immune activation and early signs of
clinical activity warrant further investigation of BNT411, both as a monotherapy and in
combination with other cancer treatments, for the management of solid tumors.[2] The
development of BNT411 showcases the potential of systemically administered TLR7 agonists
as a promising modality in cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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